Chemical structure and properties of 4H-Isoquinoline-1,3-dione, 2-phenethyl-
Chemical structure and properties of 4H-Isoquinoline-1,3-dione, 2-phenethyl-
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoquinoline-1,3-dione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide focuses on a specific derivative, 4H-Isoquinoline-1,3-dione, 2-phenethyl-, providing a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug discovery. As a Senior Application Scientist, my goal is to present this information with technical accuracy and practical insights to empower researchers in their scientific endeavors.
Introduction to the 4H-Isoquinoline-1,3-dione Core
The 4H-Isoquinoline-1,3-dione core, also known as homophthalimide, is a bicyclic dicarboximide embedded in numerous biologically active molecules. The fusion of a benzene ring to a dihydropyridine-2,4-dione ring creates a unique electronic and steric environment, making it an attractive scaffold for interacting with various biological targets. The nitrogen atom at position 2 allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and biological activity. The phenethyl group at this position, consisting of a benzene ring connected by a two-carbon chain, introduces lipophilicity and potential for aromatic interactions, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.
Chemical Structure and Physicochemical Properties
The chemical structure of 4H-Isoquinoline-1,3-dione, 2-phenethyl- (also known as N-phenethylhomophthalimide) is characterized by the planar isoquinoline-1,3-dione ring system with a flexible phenethyl group attached to the nitrogen atom.
Molecular Formula: C₁₇H₁₅NO₂ Molecular Weight: 265.31 g/mol
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not assigned | Based on public databases |
| IUPAC Name | 2-(2-phenylethyl)isoquinoline-1,3(2H,4H)-dione | IUPAC Nomenclature |
| Appearance | Likely a white to off-white solid | Analogy to similar compounds |
| Melting Point | Expected to be in the range of 100-150 °C | Analogy to N-substituted phthalimides |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in alcohols; likely insoluble in water. | General solubility of similar organic compounds |
| LogP | Estimated to be around 2.5 - 3.5 | Computational prediction based on structure |
Synthesis and Mechanistic Rationale
The most direct and efficient synthesis of 4H-Isoquinoline-1,3-dione, 2-phenethyl- involves the condensation reaction between homophthalic anhydride and phenethylamine. This reaction is a well-established method for the preparation of N-substituted homophthalimides[2].
Synthetic Scheme
Caption: Synthetic pathway for 4H-Isoquinoline-1,3-dione, 2-phenethyl-.
Experimental Protocol: Synthesis of 4H-Isoquinoline-1,3-dione, 2-phenethyl-
Materials:
-
Homophthalic anhydride
-
Phenethylamine
-
Glacial acetic acid (or Toluene)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve homophthalic anhydride (1.0 eq.) in a minimal amount of glacial acetic acid.
-
To this solution, add phenethylamine (1.05 eq.) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water to remove any residual acetic acid.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from ethanol to yield the pure 4H-Isoquinoline-1,3-dione, 2-phenethyl-.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid serves as both a solvent and a catalyst for the imide formation. Toluene can also be used, often with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the condensation reaction and to facilitate the removal of the water molecule formed during the reaction.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, ensuring a high purity of the final product.
Spectroscopic Characterization (Predicted)
The following spectroscopic data are predicted based on the analysis of structurally similar N-substituted isoquinoline-1,3-diones.
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 400 MHz)
-
δ 8.2-8.4 ppm (dd, 1H): Aromatic proton on the isoquinoline core, ortho to a carbonyl group.
-
δ 7.5-7.7 ppm (m, 3H): Remaining aromatic protons on the isoquinoline core.
-
δ 7.1-7.3 ppm (m, 5H): Aromatic protons of the phenethyl group.
-
δ 4.2 ppm (s, 2H): Methylene protons (CH₂) at the 4-position of the isoquinoline-1,3-dione ring.
-
δ 3.9-4.1 ppm (t, 2H): Methylene protons (CH₂) of the ethyl chain adjacent to the nitrogen.
-
δ 2.9-3.1 ppm (t, 2H): Methylene protons (CH₂) of the ethyl chain adjacent to the phenyl ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 100 MHz)
-
δ ~168 ppm: Carbonyl carbon (C=O) at position 1.
-
δ ~164 ppm: Carbonyl carbon (C=O) at position 3.
-
δ ~138-140 ppm: Quaternary carbon of the phenethyl phenyl group.
-
δ ~125-135 ppm: Aromatic carbons of both the isoquinoline and phenethyl rings.
-
δ ~45 ppm: Methylene carbon (CH₂) at the 4-position.
-
δ ~42 ppm: Methylene carbon (CH₂) of the ethyl chain adjacent to the nitrogen.
-
δ ~35 ppm: Methylene carbon (CH₂) of the ethyl chain adjacent to the phenyl ring.
IR (Infrared) Spectroscopy
-
~1710-1730 cm⁻¹ (strong): Symmetric C=O stretching of the imide.
-
~1660-1680 cm⁻¹ (strong): Asymmetric C=O stretching of the imide.
-
~1600, 1490, 1450 cm⁻¹ (medium): C=C stretching of the aromatic rings.
-
~2920-2950 cm⁻¹ (weak-medium): Aliphatic C-H stretching.
-
~750-770 cm⁻¹ and ~690-710 cm⁻¹ (strong): C-H bending for ortho-disubstituted and monosubstituted benzene rings, respectively.
Mass Spectrometry (MS)
-
Expected [M+H]⁺: 266.12
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the phenethyl group and cleavage of the isoquinoline-1,3-dione ring.
Potential Applications in Drug Discovery
The isoquinoline-1,3-dione scaffold is a key component in a variety of compounds with demonstrated biological activity. This suggests that 4H-Isoquinoline-1,3-dione, 2-phenethyl- could serve as a valuable starting point for the development of novel therapeutic agents.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Derivatives of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione have been identified as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4)[3]. CDK4 is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The inhibition of CDK4 can lead to cell cycle arrest and apoptosis in cancer cells. The phenethyl group in the target molecule could potentially occupy hydrophobic pockets in the ATP-binding site of CDK4, contributing to its inhibitory activity.
Caption: Potential inhibition of the CDK4/Cyclin D pathway.
Other Potential Applications
-
Anticancer Activity: Beyond CDK inhibition, the isoquinoline-1,3-dione core is found in compounds with general anticancer properties, acting through various mechanisms[4].
-
Enzyme Inhibition: The dione functionality can act as a Michael acceptor or participate in hydrogen bonding, making it a versatile pharmacophore for targeting a range of enzymes.
Conclusion
4H-Isoquinoline-1,3-dione, 2-phenethyl- is a readily accessible compound with a chemical structure that suggests significant potential for applications in drug discovery, particularly in the development of kinase inhibitors for oncology. This guide provides a foundational understanding of its synthesis, and predicted properties, offering a solid starting point for researchers interested in exploring this promising molecule and its derivatives. The provided protocols and mechanistic insights are designed to be self-validating, encouraging a rational and efficient approach to further investigation.
References
-
2-Phenylisoquinoline-1,3(2h,4h)-dione | C15H11NO2 | CID 276114 - PubChem. Available at: [Link]
-
4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4) - PubMed. Available at: [Link]
-
Recent developments in the synthesis of the isoquinoline-1,3(2 H,4 H)-dione by radical cascade reaction - PubMed. Available at: [Link]
-
Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review) - ResearchGate. Available at: [Link]
-
N-Methylimidazole Promotes The Reaction Of Homophthalic Anhydride With Imines - Swarthmore College. Available at: [Link]
-
Synthesis of isoquinoline-1,3(2H,4H)-diones - Organic Chemistry Portal. Available at: [Link]
-
The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - MDPI. Available at: [Link]
-
Homophthalic Acid and Anhydride - Organic Syntheses Procedure. Available at: [Link]
-
2-phenyl-4H-isoquinoline-1,3-dione CAS NO.4494-54-6 - LookChem. Available at: [Link]
-
Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Cascade Reactions of N-Alkyl. Available at: [Link]
-
Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. 2-phenyl-4H-isoquinoline-1,3-dione, CasNo.4494-54-6 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 2. works.swarthmore.edu [works.swarthmore.edu]
- 3. 2-(2-Hydroxy-2-phenylethyl)isoindoline-1,3-dione | C16H13NO3 | CID 2837596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
